molecular formula C15H28N2 B043717 1-Dodecyl-1H-imidazole CAS No. 4303-67-7

1-Dodecyl-1H-imidazole

Cat. No.: B043717
CAS No.: 4303-67-7
M. Wt: 236.40 g/mol
InChI Key: JMTFLSQHQSFNTE-UHFFFAOYSA-N
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Description

N-Dodecylimidazole, also known as 1-Dodecylimidazole, is an organic compound characterized by the presence of a dodecyl (C12) alkyl chain attached to an imidazole ring. This compound is known for its amphiphilic nature, which makes it valuable in various scientific and industrial applications. It is a lysosomotropic detergent and a cytotoxic agent, exhibiting hypocholesterolaemic and broad-spectrum antifungal activities .

Mechanism of Action

Target of Action

1-Dodecylimidazole, also known as 1-Dodecyl-1H-imidazole, primarily targets the lysosomes within cells . Lysosomes are cellular organelles that contain enzymes to break down waste materials and cellular debris. This compound is a lysosomotropic detergent, meaning it accumulates in lysosomes due to its acid-dependent properties .

Mode of Action

1-Dodecylimidazole interacts with its target, the lysosomes, by accumulating in them in an acid-dependent manner . This accumulation leads to the disruption of the lysosomal membrane . The disruption of the lysosomal membrane then results in the release of cysteine proteases into the cytoplasm . Cysteine proteases are enzymes that can break down proteins, and their release into the cytoplasm can lead to cell death .

Biochemical Pathways

The primary biochemical pathway affected by 1-Dodecylimidazole is the lysosomal degradation pathway . By disrupting the lysosomal membrane, 1-Dodecylimidazole interferes with the normal functioning of lysosomes, leading to the release of cysteine proteases and subsequent cell death . Additionally, this compound has been shown to inhibit SIRT1 deacetylase and Aurora A kinase, both of which play essential roles in many neoplasms .

Pharmacokinetics

Its cytotoxic activity is known to be ph-dependent, suggesting that its bioavailability and efficacy may be influenced by the acidity of the environment .

Result of Action

The primary result of 1-Dodecylimidazole’s action is cell death . This occurs due to the compound’s disruption of the lysosomal membrane and the subsequent release of cysteine proteases into the cytoplasm . Additionally, 1-Dodecylimidazole has been found to have hypocholesterolaemic activity, meaning it can lower cholesterol levels . It also has broad-spectrum antifungal activity .

Action Environment

The action of 1-Dodecylimidazole is influenced by the acidity of the environment. Its cytotoxic activity is pH-dependent, with greater toxicity observed under acidic conditions . This suggests that the compound may be particularly effective in parts of solid tumors that have a reduced extracellular pH .

Biochemical Analysis

Biochemical Properties

1-Dodecylimidazole plays a crucial role in biochemical reactions due to its amphiphilic nature, which allows it to interact with various biomolecules. It is known to accumulate in lysosomes in an acid-dependent manner, disrupting lysosomal membranes and releasing cysteine proteases into the cytoplasm . This compound exhibits hypocholesterolaemic activity by inhibiting cholesterol biosynthesis at the 2,3-oxidosqualene sterol cyclase level . Additionally, 1-Dodecylimidazole has broad-spectrum antifungal activity, making it effective against a variety of fungal pathogens .

Cellular Effects

1-Dodecylimidazole has profound effects on various cell types and cellular processes. It induces cell death by causing acid-dependent accumulation in lysosomes, leading to lysosomal membrane disruption and the release of cytolytic enzymes . This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the activity of Sirtuin-1 (SIRT1) deacetylase, which plays a role in regulating gene expression and cellular metabolism . In cancer cells, 1-Dodecylimidazole has demonstrated cytotoxic effects, leading to cell death through mechanisms involving lysosomal disruption and enzyme release .

Molecular Mechanism

The molecular mechanism of 1-Dodecylimidazole involves its ability to diffuse across cell membranes and accumulate in lysosomes. Under acidic conditions, it acquires detergent properties, leading to the disruption of lysosomal and endosomal membranes . This disruption results in the release of lysosomal enzymes into the cytoplasm, causing cell death. Additionally, 1-Dodecylimidazole interacts with various molecular targets, including SIRT1 and Aurora kinase A, inhibiting their activity and affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Dodecylimidazole change over time. The compound’s stability and degradation are influenced by environmental conditions, such as pH and temperature. Studies have shown that 1-Dodecylimidazole remains stable under acidic conditions, allowing it to exert its cytotoxic effects over extended periods . Long-term exposure to 1-Dodecylimidazole in in vitro and in vivo studies has demonstrated sustained cytotoxicity and disruption of cellular functions .

Dosage Effects in Animal Models

The effects of 1-Dodecylimidazole vary with different dosages in animal models. At lower doses, it exhibits hypocholesterolaemic activity by reducing serum cholesterol levels . At higher doses, 1-Dodecylimidazole can cause significant cytotoxicity and adverse effects, including damage to lysosomal membranes and release of cytolytic enzymes . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

1-Dodecylimidazole is involved in metabolic pathways related to cholesterol biosynthesis. It inhibits the enzyme 2,3-oxidosqualene sterol cyclase, leading to reduced cholesterol synthesis . This inhibition contributes to its hypocholesterolaemic activity. Additionally, 1-Dodecylimidazole’s interaction with lysosomal enzymes and its accumulation in lysosomes play a role in its metabolic effects .

Transport and Distribution

1-Dodecylimidazole is transported and distributed within cells and tissues through its ability to diffuse across cell membranes. Once inside the cell, it accumulates in lysosomes due to the pH gradient across the lysosomal membrane . This accumulation leads to its cytotoxic effects by disrupting lysosomal membranes and releasing enzymes into the cytoplasm . The compound’s distribution within tissues is influenced by its amphiphilic nature, allowing it to interact with various cellular components .

Subcellular Localization

The subcellular localization of 1-Dodecylimidazole is primarily within lysosomes. Its accumulation in lysosomes is driven by the acidic environment, which protonates the compound and enhances its detergent properties . This localization is critical for its cytotoxic effects, as it disrupts lysosomal membranes and releases lysosomal enzymes into the cytoplasm . The targeting of 1-Dodecylimidazole to lysosomes is influenced by its chemical structure and the presence of targeting signals that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Dodecylimidazole is typically synthesized through the reaction of dodecylamine with imidazole under basic conditions. The reaction involves the nucleophilic substitution of the hydrogen atom on the nitrogen of the imidazole ring by the dodecyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of N-Dodecylimidazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: N-Dodecylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Dodecylimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-Dodecylimidazole is unique due to its specific combination of a dodecyl alkyl chain and an imidazole ring, which imparts both hydrophobic and hydrophilic characteristics. This makes it particularly effective as a lysosomotropic detergent and a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

1-dodecylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H28N2/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-16-15-17/h12,14-15H,2-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTFLSQHQSFNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063403
Record name 1-Dodecyl-1H-imidazole
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Molecular Weight

236.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4303-67-7
Record name 1-Dodecylimidazole
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Record name 1-Dodecylimidazole
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Record name 1-Dodecylimidazole
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Record name 1H-Imidazole, 1-dodecyl-
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Record name 1-Dodecyl-1H-imidazole
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Record name 1-dodecyl-1H-imidazole
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Synthesis routes and methods I

Procedure details

92.5 parts of dodecylamine and 34 parts of 25% strength aqueous ammonia aredissolved in 100 parts of propanol and are added dropwise, in the course of30 minutes, simultaneously with a mixture of 72.5 parts of 40% strength aqueous glyoxal solution and 37.5 parts of 40% strength aqueous formaldehyde solution, to 200 parts of propanol at 80° C. The mixture is then stirred for a further 20 minutes. Working up by distillation gives 76.5 parts of N-dodecylimidazole (boiling point 152° C./2 mm Hg), corresponding to 64.8% of theory.
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Synthesis routes and methods II

Procedure details

A stirred mixture of 9.96 g. of dodecyl bromide (40 mM), 5.44 g. of imidazole (80 mM), 100 ml. of 0.97N NaOH (97 mM), 100 ml. of PhH, and 336 mg. of Aliquat 336 (1 mM; methyltricaprylylammonium chloride) was refluxed for 23 h. The benzene layer was separated, washed with brine containing a little NaOH, and evaporated. The residue was purified of a little front-running and some origin impurities by quick chromatography on 150 g. of silica gel with 1:1 CH2Cl2 --EtOAc (Rf 0.35), affording 7.48 g. of single-spot material which was distilled at ca. 0.5 Torr (bp 144° C.) to give 6.97 g. of pure product (74%): NMR 7.5 (s, 1H), 7.1 (br s, 1H), 6.95 (br s, 1H), 3.95 (t, J=7 Hz, 2H), 1.85 (m, 2H), 1.3 (s, 18H), 1.0 ppm (m, 3H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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